REACTION_CXSMILES
|
O[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:8][CH2:9][C:10]([O:12]C)=[O:11].I[CH2:15][CH2:16][CH3:17].C([O-])([O-])=[O:19].[K+].[K+]>CN(C=O)C>[CH2:15]([O:19][C:6]1[CH:7]=[CH:2][C:3]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[CH:4][CH:5]=1)[CH2:16][CH3:17] |f:2.3.4|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
OC1=C(C=CC=C1)CCC(=O)OC
|
Name
|
|
Quantity
|
12.14 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
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UNSPECIFIED
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Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
The resultant slurry was stirred vigorously
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
DMF was evaporated
|
Type
|
CUSTOM
|
Details
|
residue partitioned between EtOAC and 1N HCl
|
Type
|
WASH
|
Details
|
The organic layer was washed with H2O, and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
then dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by flash column chromatography (10% EtOAc in hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)OC1=CC=C(C=C1)CCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 17 g | |
YIELD: PERCENTYIELD | 98% | |
YIELD: CALCULATEDPERCENTYIELD | 98.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |